(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide
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Overview
Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps:
Formation of the furan-2-yl acrylate: This can be achieved through the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.
Piperidine ring formation: The piperidine ring can be synthesized via cyclization reactions involving suitable precursors.
Coupling reaction: The furan-2-yl acrylate is then coupled with the piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Methanesulfonamide addition: Finally, the methanesulfonamide group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate group can be reduced to form the corresponding saturated compound.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of furan and piperidine derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the nervous system, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to neurotransmission and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide
- (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide
Uniqueness
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-21(18,19)15-11-12-6-8-16(9-7-12)14(17)5-4-13-3-2-10-20-13/h2-5,10,12,15H,6-9,11H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCABVZDSCILJH-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NCC1CCN(CC1)C(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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